molecular formula C15H16ClN3O4 B2446924 methyl 2-({[1-(4-chlorophenyl)-3-ethoxy-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate CAS No. 338751-20-5

methyl 2-({[1-(4-chlorophenyl)-3-ethoxy-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate

Cat. No. B2446924
CAS RN: 338751-20-5
M. Wt: 337.76
InChI Key: DSGLRQURYRLCII-WQLSENKSSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxy group, a pyrazole ring, and an acetate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring of carbon atoms. The compound also contains an ethoxy group (an oxygen atom bonded to two carbon atoms) and an acetate group (consisting of two carbon atoms, one of which is double-bonded to an oxygen atom and single-bonded to another oxygen atom, which in turn is bonded to a methyl group) .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the acetate group could potentially undergo hydrolysis to form acetic acid and an alcohol. The pyrazole ring might participate in various reactions typical for heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetate group could enhance its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of its atoms and the types of intermolecular forces present .

Scientific Research Applications

Synthesis and Crystallographic Studies

  • Methyl (Z)-2-[4-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-2-(methoxyimino)acetate, a structurally similar compound to the one , has been synthesized and its crystal structure determined through single-crystal X-ray diffraction analysis. This synthesis and structural analysis form a basis for understanding similar compounds' chemical properties and potential applications in various fields, including pharmacology and materials science (Liu et al., 2014).

Fungicidal Activity

  • Compounds structurally related to the one , specifically those containing 1-aryl-3-oxypyrazoles, have demonstrated moderate fungicidal activity against Rhizoctonia solani. This suggests potential applications in agriculture for disease control and crop protection (Lv et al., 2015).

Antibacterial and Anticancer Activity

  • Novel pyrazole derivatives, including those structurally related to the subject compound, have shown promising results in antimicrobial and anticancer activity. This indicates potential applications in the development of new therapeutic agents (Hafez et al., 2016).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect similar pathways.

Pharmacokinetics

The physicochemical properties such as melting point, boiling point, and density are available . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may have similar effects.

properties

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)-5-ethoxy-3-oxo-1H-pyrazol-4-yl]methylideneamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c1-3-23-14-12(8-17-9-13(20)22-2)15(21)19(18-14)11-6-4-10(16)5-7-11/h4-8,18H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQGXSJJBXUBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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